molecular formula C49H64N8O14P2 B10857863 Yimitasvir phosphate CAS No. 1959593-63-5

Yimitasvir phosphate

Cat. No.: B10857863
CAS No.: 1959593-63-5
M. Wt: 1051.0 g/mol
InChI Key: KRUXCUGAHYWSKK-RTNSEEPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yimitasvir phosphate is a novel oral inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus. It is primarily used in the treatment of chronic hepatitis C virus genotype 1 infection. The compound has shown promising results in clinical trials, demonstrating significant antiviral activity and a favorable safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of yimitasvir phosphate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Yimitasvir phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Yimitasvir phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Yimitasvir phosphate exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, this compound disrupts the replication complex, leading to a significant reduction in viral RNA levels. The compound’s molecular targets include the NS5A protein and associated replication machinery .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its superior in vitro inhibition efficacy against multiple hepatitis C virus genotypes, including 1a, 1b, and 4a. Additionally, it has shown a favorable pharmacokinetic profile, supporting once-daily dosing and minimal accumulation .

Properties

1959593-63-5

Molecular Formula

C49H64N8O14P2

Molecular Weight

1051.0 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid

InChI

InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38+,39+,42+,43+;;/m1../s1

InChI Key

KRUXCUGAHYWSKK-RTNSEEPCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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